Cas no 1344296-03-2 (1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine)
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-Ethyl-1h-imidazol-2-yl)ethanamine
- 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine
- AM91987
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- MDL: MFCD19622265
- Inchi: 1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3
- InChI Key: SMYLQNPARGATRV-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1C(C)N)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 105
- Topological Polar Surface Area: 43.8
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 255.9±23.0 °C at 760 mmHg
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E901615-10mg |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E901615-50mg |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 50mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E901615-100mg |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Enamine | EN300-243878-0.05g |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 95% | 0.05g |
$212.0 | 2024-06-19 | |
| Enamine | EN300-243878-0.1g |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
| Enamine | EN300-243878-0.25g |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
| Enamine | EN300-243878-0.5g |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
| Enamine | EN300-243878-1.0g |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
| Enamine | EN300-243878-2.5g |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
| Enamine | EN300-243878-5.0g |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |
1344296-03-2 | 95% | 5.0g |
$2650.0 | 2024-06-19 |
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine Related Literature
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine
Compound CAS No. 1344296-03-2: 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine
The compound with CAS No. 1344296-03-2, known as 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine, is a fascinating molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse applications in drug discovery and material science. The structure of this molecule features an imidazole ring substituted with an ethyl group at the 1-position and an ethanamine moiety at the 2-position, making it a unique derivative with potential for further functionalization.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, which are crucial for molecular interactions in biological systems. The ethyl group substitution in this compound introduces steric effects that can influence its pharmacokinetic properties, such as absorption and distribution. Additionally, the presence of the ethanamine group enhances the compound's basicity, making it a potential candidate for various biological assays.
The synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves a multi-step process, often starting with the preparation of the imidazole ring followed by substitution reactions to introduce the desired functional groups. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution and coupling reactions, to optimize the yield and purity of this compound. Recent advancements in catalytic methods have further streamlined its synthesis, making it more accessible for large-scale production.
In terms of applications, this compound has shown promise in several areas. In drug discovery, it has been evaluated for its potential as a kinase inhibitor, targeting enzymes involved in cellular signaling pathways. Preclinical studies suggest that it exhibits moderate inhibitory activity against certain protein kinases, which could be significant for developing treatments for cancer and inflammatory diseases. Furthermore, its structural versatility allows for modifications that could enhance its bioavailability and efficacy.
Beyond pharmacology, this compound has also been investigated for its role in materials science. Its ability to form coordination complexes with metal ions makes it a candidate for applications in catalysis and sensor technology. Recent research has focused on its use as a ligand in metalloenzymes mimics, where it demonstrates remarkable catalytic activity in organic transformations.
The safety profile of 1-(1-Ethyl-1H-imidazol-2-yli)ethanamine has been assessed through acute toxicity studies, which indicate that it is relatively non-toxic under standard experimental conditions. However, long-term exposure studies are still needed to fully understand its potential risks to human health and the environment.
In conclusion, CAS No. 1344296-035 is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing both medicinal chemistry and materials science.
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